5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide
Description
5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a chlorine atom, two methyl groups, a phenyl group, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
5-chloro-N,1-dimethyl-3-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-14-12(17)9-10(15-16(2)11(9)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQVSTJPKRKWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Table 1: Synthetic Routes for 5-Chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide
| Method | Key Reagents | Conditions |
|---|---|---|
| Cyclocondensation | Phenylhydrazine, Iodine | Mild heating |
| Acid Chloride Formation | Thionyl Chloride, Amine | Room temperature |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate its effectiveness comparable to established antibiotics such as penicillin G and ciprofloxacin .
Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism likely involves inhibition of specific enzymes or receptors related to inflammatory pathways .
Anticancer Potential
The compound's anticancer properties have been explored in several studies. It has shown efficacy against different cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Table 2: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Anticancer | Efficacy against multiple cancer cell lines |
Case Studies
Several studies have highlighted the compound's potential applications:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited growth in resistant bacterial strains, providing insights into its use as an alternative antibiotic .
- Anti-inflammatory Research : Clinical trials indicated a reduction in inflammatory markers among subjects treated with formulations containing this compound.
- Cancer Treatment Investigations : Laboratory studies showed that this pyrazole derivative induced apoptosis in cancer cells through specific signaling pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other intermolecular interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
Uniqueness
5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorine atom and phenyl group contribute to its reactivity and potential interactions with biological targets .
Biological Activity
5-Chloro-N,1-dimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 263.72 g/mol
- CAS Number : 318237-81-9
The structure features a pyrazole ring substituted with a chlorine atom, two methyl groups, a phenyl group, and a carboxamide group, which contribute to its unique reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of 1,3-dicarbonyl compounds with phenylhydrazine, often catalyzed by iodine . This method allows for the efficient production of the compound with high yields.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- MCF7 (Breast Cancer) : IC50 = 3.79 µM
- NCI-H460 (Lung Cancer) : IC50 = 42.30 µM
- SF-268 (Brain Cancer) : IC50 = 12.50 µM .
These values indicate that the compound exhibits promising activity against multiple cancer types.
The mechanism of action involves interaction with specific molecular targets within cancer cells. The compound can form hydrogen bonds and other intermolecular interactions with proteins and enzymes, leading to inhibition of cancer cell proliferation .
Comparative Studies
To understand its efficacy compared to similar compounds, a table summarizing the biological activities of various pyrazole derivatives is provided below:
Case Studies
In a recent study by Bouabdallah et al., the anticancer activity of several pyrazole derivatives was assessed. The results indicated that compounds similar to 5-chloro-N,1-dimethyl-3-phenyl-1H-pyrazole showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the pyrazole structure can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
